1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a nitro group, a furyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core. The nitro group can be introduced through nitration reactions, while the furyl group can be added via a Friedel-Crafts acylation reaction. The final step involves the coupling of the pyrazole derivative with the furyl group under appropriate conditions to form the desired compound .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-METHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives such as:
1-METHYL-4-NITRO-1H-PYRAZOLE: Lacks the furyl group and has different reactivity and applications.
1-METHYL-3-PROPYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of the furyl group, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-[[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O5/c1-19-7-10(12(18-19)13(15)22)17-14(23)11-3-2-9(26-11)6-20-5-8(4-16-20)21(24)25/h2-5,7H,6H2,1H3,(H2,15,22)(H,17,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHDSYGZQRLNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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